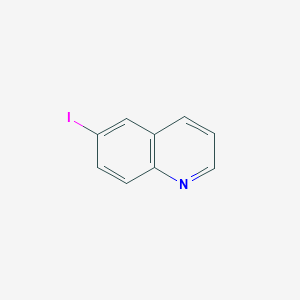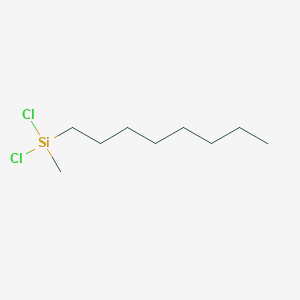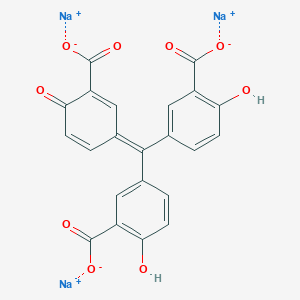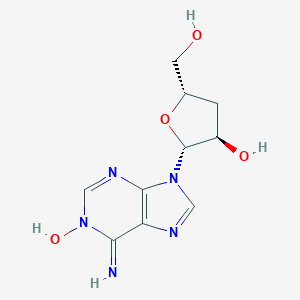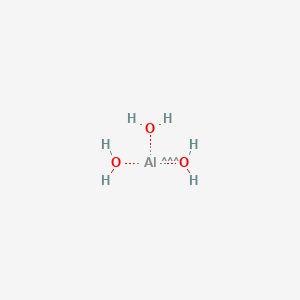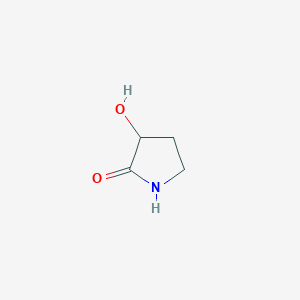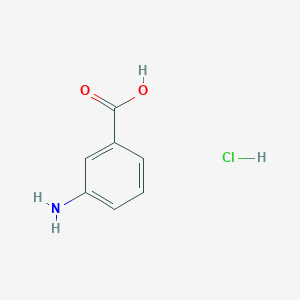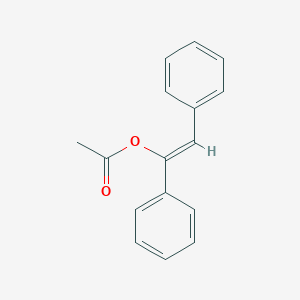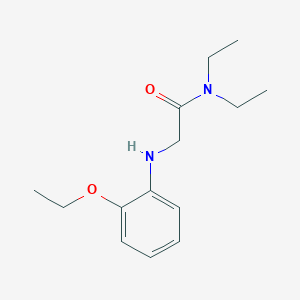
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-Diethyl-2-(o-phenetidino)-, commonly known as Phenacetin, is a non-opioid analgesic and antipyretic drug that was widely used in the past for the treatment of pain and fever. However, due to its association with kidney damage and cancer, it has been banned in many countries. In recent years, this compound has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
Phenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Biochemische Und Physiologische Effekte
Phenacetin has been shown to have analgesic and antipyretic effects in animal studies. It has also been shown to have mild sedative effects. However, it has been associated with kidney damage and cancer in humans, and therefore, its use has been discontinued.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenacetin in lab experiments is its availability and low cost. It can also be easily synthesized in the laboratory. However, its potential toxicity and carcinogenicity make it unsuitable for use in many experiments.
Zukünftige Richtungen
For research could include the development of safer analogs with similar analgesic and antipyretic effects. Additionally, it could be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Further studies could also be conducted to better understand the mechanism of action of Phenacetin and its potential side effects.
Synthesemethoden
Phenacetin can be synthesized through the reaction of p-phenetidine with acetic anhydride and glacial acetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenacetin has been used in various scientific research studies, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other compounds such as benzocaine, procaine, and lidocaine. Additionally, it has been used in the development of new synthetic methodologies for organic synthesis.
Eigenschaften
CAS-Nummer |
15010-76-1 |
|---|---|
Produktname |
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)- |
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Kanonische SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Andere CAS-Nummern |
15010-76-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



